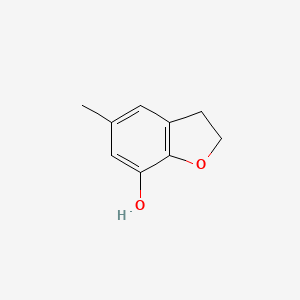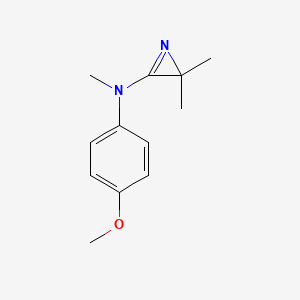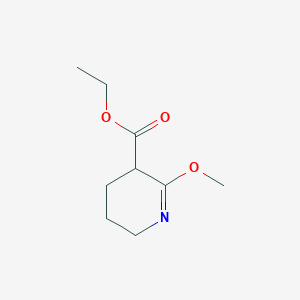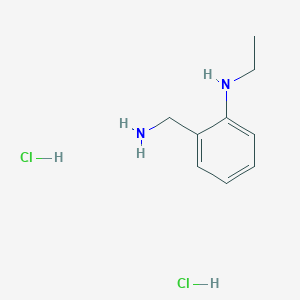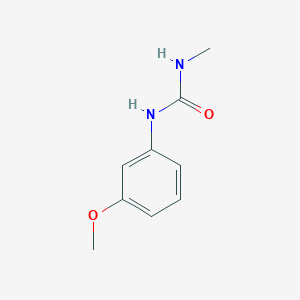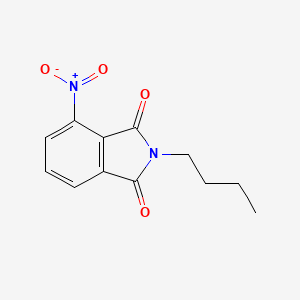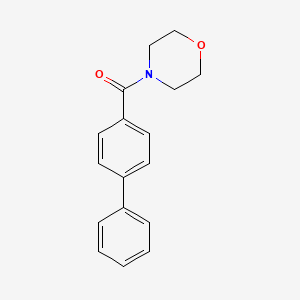
3-(2,6-Diethylphenyl)-1,1-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Diethylphenyl)-1,1-dimethylurea (DEDPMU) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble compound with a low melting point of approximately 40°C. DEDPMU is a non-volatile compound and is relatively stable in aqueous solutions. Its chemical structure consists of a urea moiety linked to two ethyl groups and a phenyl ring, with a methyl group attached to the nitrogen atom of the urea moiety.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Diethylphenyl)-1,1-dimethylurea has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes involved in the production of prostaglandins, which are hormone-like substances that play a role in inflammation and other physiological processes. It has also been used in studies of the role of nitric oxide in the regulation of vascular tone and the effects of oxidative stress on cell physiology. In addition, this compound has been used as a tool to study the structure and function of proteins involved in signal transduction pathways.
Wirkmechanismus
The mechanism of action of 3-(2,6-Diethylphenyl)-1,1-dimethylurea is not fully understood. It is thought to act as an inhibitor of enzymes involved in the production of prostaglandins, by binding to the active site of the enzyme and blocking its activity. It is also thought to act as an antioxidant, by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the production of prostaglandins, which are hormone-like substances that play a role in inflammation and other physiological processes. In addition, this compound has been shown to reduce oxidative damage to cells and to have an effect on signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(2,6-Diethylphenyl)-1,1-dimethylurea in laboratory experiments is its relatively low cost and availability. It is also relatively stable in aqueous solutions and non-volatile, which makes it easier to use in experiments. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to purify and may produce by-products that can interfere with the results of the experiment. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are a number of potential future directions for research using 3-(2,6-Diethylphenyl)-1,1-dimethylurea. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, further studies could be conducted to examine the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or as an antioxidant. Finally, further research could be conducted to develop more efficient methods for synthesizing this compound and to improve its purity for use in laboratory experiments.
Synthesemethoden
3-(2,6-Diethylphenyl)-1,1-dimethylurea can be synthesized by a number of methods. One of the most common methods involves the reaction of dimethylurea with 2,6-diethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of the desired product and other by-products. The mixture can then be purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-(2,6-diethylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-10-8-7-9-11(6-2)12(10)14-13(16)15(3)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPUYQOJCAMBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60006-09-9 |
Source


|
| Record name | 3-(2,6-DIETHYLPHENYL)-1,1-DIMETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

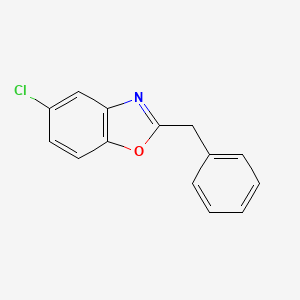
![rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis](/img/structure/B6613368.png)

